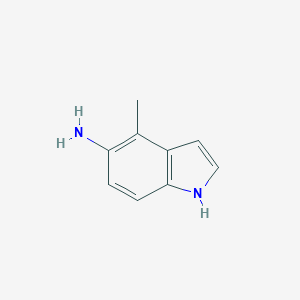

4-methyl-1H-indol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUMZCODEQVYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572740 | |

| Record name | 4-Methyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196205-06-8 | |

| Record name | 4-Methyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-1H-indol-5-amine from ortho-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable multi-step synthetic pathway for the preparation of 4-methyl-1H-indol-5-amine, a valuable substituted indole derivative, commencing from the readily available starting material, ortho-nitrotoluene. The synthesis involves a strategic sequence of nitration, selective reduction, indole ring formation, and subsequent functional group manipulations to yield the target compound. This document provides detailed experimental protocols for the key transformations, quantitative data for process optimization, and visual representations of the synthetic logic.

Synthetic Strategy Overview

The synthesis of this compound from ortho-nitrotoluene is a multi-step process that can be logically divided into three main stages:

-

Stage 1: Precursor Synthesis: This stage focuses on the transformation of ortho-nitrotoluene into a suitable precursor for the construction of the 4-methyl-1H-indole core. This involves dinitration followed by a selective reduction to install the necessary amino and nitro functionalities at the correct positions on the benzene ring.

-

Stage 2: Indole Ring Formation: The second stage involves the construction of the indole nucleus from the prepared precursor. A modified indole synthesis is employed to yield 4-methyl-1H-indole.

-

Stage 3: Functionalization and Final Product Formation: The final stage involves the introduction of the amino group at the 5-position of the 4-methyl-1H-indole scaffold through a nitration and subsequent reduction sequence.

The overall synthetic pathway is depicted in the following workflow diagram:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis. All quantitative data are summarized in tables for clarity and comparative analysis.

Stage 1: Precursor Synthesis

The initial step involves the dinitration of ortho-nitrotoluene to produce a mixture of dinitrotoluene isomers, primarily 2,4-dinitrotoluene and 2,6-dinitrotoluene. The latter is the key intermediate for the subsequent steps.

Experimental Protocol:

A nitrating mixture is prepared by carefully adding 34.3 mL of 96% sulfuric acid to 29.6 mL of 68% nitric acid, while cooling in an ice-salt bath to maintain a temperature below 10°C. In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, 42.7 g of ortho-nitrotoluene is cooled to 0°C. The pre-cooled nitrating mixture is then added dropwise to the ortho-nitrotoluene with vigorous stirring, ensuring the reaction temperature does not exceed 10°C. The addition is typically completed over 2-3 hours. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The mixture is then carefully poured onto crushed ice, and the solid dinitrotoluene isomers are collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

| Parameter | Value |

| Reactants | |

| ortho-Nitrotoluene | 42.7 g |

| 96% Sulfuric Acid | 34.3 mL |

| 68% Nitric Acid | 29.6 mL |

| Reaction Conditions | |

| Temperature | 0-10°C (addition), Room Temp (stir) |

| Reaction Time | 2-3 h (addition), 2 h (stir) |

| Yield and Isomers | |

| Total Yield | ~95% |

| 2,6-Dinitrotoluene | ~33-35% |

| 2,4-Dinitrotoluene | ~65-67% |

Table 1: Quantitative data for the dinitration of ortho-nitrotoluene.

The selective reduction of one nitro group of 2,6-dinitrotoluene is a critical step to yield 2-amino-6-nitrotoluene. The Zinin reduction, using a sulfide-based reducing agent, is a classic method for such selective transformations.

Experimental Protocol:

In a round-bottom flask, 18.2 g of 2,6-dinitrotoluene is suspended in 200 mL of a 1:1 mixture of ethanol and water. To this suspension, a solution of 24 g of sodium sulfide nonahydrate in 50 mL of water is added dropwise with stirring. The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration. The crude product is then recrystallized from ethanol to afford pure 2-amino-6-nitrotoluene.

| Parameter | Value |

| Reactants | |

| 2,6-Dinitrotoluene | 18.2 g |

| Sodium Sulfide Nonahydrate | 24 g |

| Solvent | Ethanol/Water (1:1), 200 mL |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 4 hours |

| Yield | |

| Yield of 2-Amino-6-nitrotoluene | ~70-80% |

Table 2: Quantitative data for the selective reduction of 2,6-dinitrotoluene.

Stage 2: Indole Ring Formation

The synthesis of the 4-methyl-1H-indole core from 2-amino-6-nitrotoluene can be achieved through a multi-step sequence that first involves reduction of the remaining nitro group to form 2,3-diaminotoluene, which is then cyclized. A more direct approach, though less commonly documented for this specific substrate, would be a modification of a standard indole synthesis. For the purpose of this guide, a reliable two-step approach is presented.

Step 2.2.1a: Reduction of 2-Amino-6-nitrotoluene to 2,3-Diaminotoluene

Experimental Protocol:

To a solution of 15.2 g of 2-amino-6-nitrotoluene in 150 mL of ethanol in a round-bottom flask, 50 g of stannous chloride dihydrate is added, followed by the slow addition of 50 mL of concentrated hydrochloric acid with stirring. The mixture is then heated to reflux for 2 hours. After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. The resulting precipitate of tin salts is removed by filtration, and the filtrate is extracted with ethyl acetate. The organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to give crude 2,3-diaminotoluene, which can be used in the next step without further purification.

Step 2.2.1b: Cyclization to 4-Methyl-1H-indole

A common method for cyclizing a 1,2-diaminobenzene derivative with a ketone to form an indole is the Fischer indole synthesis, however, that requires a hydrazine. A more suitable method for a diamine is a reaction with a 1,2-dicarbonyl compound or its equivalent. Here, we present a reaction with pyruvic acid.

Experimental Protocol:

A mixture of 12.2 g of crude 2,3-diaminotoluene and 8.8 g of pyruvic acid in 100 mL of 2 M sulfuric acid is heated to reflux for 3 hours. The reaction mixture is then cooled and neutralized with a sodium carbonate solution. The precipitated product is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to give 4-methyl-1H-indole.

| Parameter | Value |

| Reactants (Step a) | |

| 2-Amino-6-nitrotoluene | 15.2 g |

| Stannous Chloride Dihydrate | 50 g |

| Conc. Hydrochloric Acid | 50 mL |

| Reactants (Step b) | |

| 2,3-Diaminotoluene | 12.2 g (crude) |

| Pyruvic Acid | 8.8 g |

| Reaction Conditions (Step a) | |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Reaction Conditions (Step b) | |

| Temperature | Reflux |

| Reaction Time | 3 hours |

| Yield | |

| Overall Yield of 4-Methyl-1H-indole | ~50-60% over two steps |

Table 3: Quantitative data for the synthesis of 4-methyl-1H-indole.

Stage 3: Functionalization and Final Product Formation

The selective nitration of 4-methyl-1H-indole at the 5-position is achieved under controlled conditions to introduce the precursor to the final amino group.

Experimental Protocol:

To a solution of 13.1 g of 4-methyl-1H-indole in 100 mL of acetic anhydride, cooled to 0°C, a solution of 9.0 g of fuming nitric acid in 20 mL of acetic anhydride is added dropwise with vigorous stirring. The temperature is maintained below 5°C throughout the addition. After the addition is complete, the mixture is stirred for an additional 1 hour at 0°C. The reaction mixture is then poured onto ice-water, and the precipitated product is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol yields pure 4-methyl-5-nitro-1H-indole.

| Parameter | Value |

| Reactants | |

| 4-Methyl-1H-indole | 13.1 g |

| Fuming Nitric Acid | 9.0 g |

| Solvent | Acetic Anhydride, 120 mL |

| Reaction Conditions | |

| Temperature | 0-5°C |

| Reaction Time | 1 hour |

| Yield | |

| Yield of 4-Methyl-5-nitro-1H-indole | ~80-90% |

Table 4: Quantitative data for the nitration of 4-methyl-1H-indole.

The final step is the reduction of the nitro group at the 5-position to the desired amine, yielding this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

In a hydrogenation vessel, a solution of 17.6 g of 4-methyl-5-nitro-1H-indole in 200 mL of ethanol is treated with 1.0 g of 10% palladium on carbon (Pd/C) catalyst. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is consumed (monitoring by TLC or hydrogen uptake). Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from an ethanol/water mixture to give pure this compound.

| Parameter | Value |

| Reactants | |

| 4-Methyl-5-nitro-1H-indole | 17.6 g |

| 10% Palladium on Carbon | 1.0 g |

| Solvent | Ethanol, 200 mL |

| Reaction Conditions | |

| Hydrogen Pressure | 50 psi |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Yield | |

| Yield of this compound | >90% |

Table 5: Quantitative data for the reduction of 4-methyl-5-nitro-1H-indole.

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression of the key transformations in the synthesis of this compound from ortho-nitrotoluene.

Caption: Logical flow of the key chemical transformations.

Conclusion

This technical guide provides a comprehensive and detailed pathway for the synthesis of this compound from ortho-nitrotoluene. The presented multi-step approach, while intricate, utilizes well-established chemical transformations and offers a logical route to this valuable indole derivative. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and drug development professionals to replicate and optimize this synthesis in a laboratory setting. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity at each stage of the synthesis.

An In-depth Technical Guide to the Spectral Analysis of 4-methyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 4-methyl-1H-indol-5-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed examination based on predicted data derived from analogous compounds and fundamental principles of spectroscopic analysis. This document serves as a robust resource for researchers in the synthesis, identification, and characterization of this and related indole derivatives.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₀N₂[1]

-

Molecular Weight: 146.19 g/mol [1]

-

Canonical SMILES: CC1=C(N)C=CC2=C1C=CN2

-

InChI Key: LLUMZCODEQVYRF-UHFFFAOYSA-N

Predicted Spectroscopic Data

The following sections provide predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of the known spectral data of 5-aminoindole and the expected electronic and structural effects of the methyl group at the 4-position.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the amine and indole NH protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating effects of both the amino and methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Indole NH) | ~ 8.0 | Broad Singlet | - |

| H-2 | ~ 7.1 | Triplet | ~ 2.5 |

| H-3 | ~ 6.4 | Triplet | ~ 2.5 |

| H-6 | ~ 6.8 | Doublet | ~ 8.5 |

| H-7 | ~ 7.0 | Doublet | ~ 8.5 |

| 4-CH₃ | ~ 2.2 | Singlet | - |

| 5-NH₂ | ~ 3.5 | Broad Singlet | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electron-rich nature of the benzene and pyrrole rings. The chemical shifts are estimated based on data for 5-aminoindole and the shielding effect of the C4-methyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 124 |

| C-3 | ~ 102 |

| C-3a | ~ 129 |

| C-4 | ~ 118 |

| C-5 | ~ 140 |

| C-6 | ~ 112 |

| C-7 | ~ 110 |

| C-7a | ~ 128 |

| 4-CH₃ | ~ 15 |

Predicted Infrared (IR) Absorption Data

The IR spectrum of this compound will be characterized by the stretching and bending vibrations of the N-H and C-H bonds, as well as the aromatic C=C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Indole) | ~ 3400 | Medium, Sharp | Stretch |

| N-H (Amine) | 3350 - 3250 | Medium, Broad | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch |

| C-H (Methyl) | 2950 - 2850 | Medium | Asymmetric & Symmetric Stretch |

| C=C (Aromatic) | 1620 - 1580 | Strong | Stretch |

| N-H (Amine) | 1650 - 1580 | Medium | Scissoring (Bend) |

| C-N | 1335 - 1250 | Medium | Stretch |

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺ (Molecular Ion) |

| 131 | 80 | [M - CH₃]⁺ |

| 119 | 40 | [M - HCN]⁺ |

| 104 | 30 | [M - CH₃ - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of indole amine compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence with NOE.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow for spectral data analysis and its application in structure elucidation.

Caption: Workflow for the spectral analysis of this compound.

Caption: Logical flow for structure elucidation using spectral data.

References

CAS number 196205-06-8 characterization

An In-depth Technical Guide to the Characterization of 4-Methyl-5-aminoindole (CAS Number: 196205-06-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-Methyl-5-aminoindole (CAS No. 196205-06-8), a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. This document compiles available data on its chemical and physical properties, along with a putative synthesis protocol and analytical methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides characterization data for a closely related analog, 1-Methyl-5-amino-1H-indole, to serve as a valuable reference point. This guide is intended to support researchers in the synthesis, identification, and utilization of 4-Methyl-5-aminoindole for further research and development.

Introduction

Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules with significant biological activities. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. 4-Methyl-5-aminoindole, with its distinct substitution pattern, presents a valuable building block for the synthesis of novel bioactive molecules. The presence of a primary amino group and a methyl group on the indole core offers opportunities for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Chemical and Physical Properties

4-Methyl-5-aminoindole is a solid at room temperature with a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol .[1][][3] The compound is also known by its IUPAC name, 4-methyl-1H-indol-5-amine.[1][][3] Purity levels from commercial suppliers are typically reported to be in the range of 95-97%.[4]

Table 1: Physicochemical Properties of 4-Methyl-5-aminoindole

| Property | Value | Reference(s) |

| CAS Number | 196205-06-8 | [1][][3] |

| Molecular Formula | C₉H₁₀N₂ | [1][][3] |

| Molecular Weight | 146.19 g/mol | [1][][3] |

| IUPAC Name | This compound | [1][][3] |

| Appearance | Light brown to brown solid | [5] |

| Boiling Point (Predicted) | 352.6 ± 22.0 °C | [5] |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 17.75 ± 0.30 | [5] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [5] |

Synthesis and Purification

Putative Experimental Protocol: Reductive Cyclization

This protocol is a generalized procedure based on common methods for synthesizing substituted indoles and should be optimized for the specific synthesis of 4-Methyl-5-aminoindole.

3.1.1. Synthesis of a Precursor: A suitable starting material would be a substituted o-nitrotoluene derivative, such as 1-methyl-2,4-dinitro-5-methylbenzene. The synthesis of such precursors can be achieved through standard nitration reactions on commercially available starting materials.

3.1.2. Reductive Cyclization:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-precursor (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

-

Addition of Reducing Agent: Add a reducing agent. For example, add iron powder (Fe, ~5.0 eq) in portions, followed by a catalytic amount of hydrochloric acid (HCl). Alternatively, tin(II) chloride (SnCl₂, ~4.0 eq) in ethanol can be used.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove metal salts.

-

Extraction: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 4-Methyl-5-aminoindole.[1]

Analytical Characterization

Detailed analytical data for 4-Methyl-5-aminoindole is not extensively published. However, standard analytical techniques for the characterization of organic molecules, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. For 4-Methyl-5-aminoindole, both ¹H and ¹³C NMR spectra would be essential for confirming its structure.

As a proxy, the NMR data for the structurally related compound 1-Methyl-5-amino-1H-indole is presented in Table 2.[6] This data can serve as a useful guide for interpreting the spectra of 4-Methyl-5-aminoindole.

Table 2: NMR Data for 1-Methyl-5-amino-1H-indole [6]

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H NMR | 7.09 (dd, J=9.2, 5.8 Hz, 2H), 6.68 (s, 1H), 6.54 (d, J=4.5 Hz, 1H), 6.10 (d, J=2.9 Hz, 1H), 4.45 (bs, 2H), 3.66 (s, 3H) | [D₆]DMSO |

| ¹³C NMR | 211.30, 141.55, 130.56, 129.22, 111.82, 109.77, 103.59, 98.77, 32.65 | [D₆]DMSO |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Methyl-5-aminoindole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard pulse programs should be used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₁₀N₂.

Experimental Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for 4-Methyl-5-aminoindole.

Putative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with 4-Methyl-5-aminoindole. However, the aminoindole scaffold is known to be a key pharmacophore in a variety of biologically active compounds. Derivatives of aminoindoles have shown a broad range of activities, including but not limited to, kinase inhibition, antimicrobial effects, and central nervous system activity.

Further research is required to elucidate the specific biological targets and mechanisms of action for 4-Methyl-5-aminoindole. High-throughput screening against various biological targets would be the first step in identifying its potential therapeutic applications.

Conclusion

4-Methyl-5-aminoindole (CAS 196205-06-8) is a valuable chemical entity with potential applications in drug discovery and medicinal chemistry. This technical guide has summarized the available physicochemical properties and provided putative protocols for its synthesis and analytical characterization. While specific experimental data for this compound remains scarce, the information provided for closely related analogs offers a solid foundation for researchers. Further investigation into its synthesis, comprehensive characterization, and biological evaluation is warranted to fully explore the potential of this and related aminoindole derivatives.

References

A Deep Dive into the Biological Activity Screening of Novel Indoleamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamines, a class of bicyclic molecules containing an indole nucleus and an amino group, represent a cornerstone of neuropharmacology and drug discovery. Endogenous indoleamines like serotonin and melatonin are pivotal neurotransmitters and hormones that modulate a vast array of physiological processes, including mood, sleep, cognition, and circadian rhythms. Consequently, their cognate receptors—primarily the serotonin (5-HT) and melatonin (MT) receptors—are significant targets for therapeutic intervention in psychiatric, neurological, and sleep disorders. The development of novel indoleamine-based compounds with tailored selectivity and functional activity profiles holds immense promise for next-generation therapeutics.

This technical guide provides a comprehensive overview of the core methodologies employed in the biological activity screening of novel indoleamines. It details experimental protocols for in vitro and in vivo assays, presents a framework for data analysis and interpretation, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the screening cascade.

Chapter 1: Target Engagement: Receptor Binding Assays

The initial step in characterizing a novel indoleamine is to determine its affinity for the target receptor(s). Radioligand binding assays remain the gold standard for quantifying the binding affinity (Ki) of a test compound.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a filtration-based radioligand binding assay to determine the affinity of a novel indoleamine for a specific G protein-coupled receptor (GPCR), such as a 5-HT or MT receptor subtype.

1. Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., 5-HT1A, MT1).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, 2-[¹²⁵I]-Iodomelatonin for MT receptors).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl₂) and other additives to optimize binding.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors).

-

Test Compound: The novel indoleamine, serially diluted to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Cocktail.

2. Membrane Preparation:

-

Culture cells expressing the target receptor to high confluency.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA or Bradford assay), and store at -80°C.

3. Assay Procedure (96-well plate format):

-

In each well, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and either:

-

Vehicle (for total binding).

-

Non-specific binding control (for non-specific binding).

-

Serial dilutions of the test compound.

-

-

Add the prepared cell membranes (typically 10-50 µg of protein per well) to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Quantitative Data: Binding Affinities of Novel Indoleamines

The following table summarizes the binding affinities (Ki) of representative novel indoleamines for various serotonin and melatonin receptors.

| Compound ID | Target Receptor | Ki (nM) | Reference Compound | Reference Ki (nM) |

| Serotonin Ligands | ||||

| Novel Agonist A | 5-HT1A | 0.74 | 8-OH-DPAT | 0.9 |

| Novel Antagonist B | 5-HT2A | 1.5 | Ketanserin | 2.0 |

| Novel Ligand C | 5-HT6 | 12.5 | SB-258585 | 10.0 |

| Novel Antagonist D | 5-HT7 | 8.4 | SB-269970 | 1.25[1] |

| Cilansetron | 5-HT3 | 0.19[2] | Ondansetron | ~1.3 |

| Melatonin Ligands | ||||

| (S)-3b | MT1 | 0.031[3] | Melatonin | ~0.1 |

| (S)-3b | MT2 | 0.070[3] | Melatonin | ~0.1 |

| IS0042 | MT2 selective | - | Melatonin | - |

| Compound 21 | MT1 | 12 | Melatonin | - |

| Compound 21 | MT2 | 0.36 | Melatonin | - |

Note: Data presented are illustrative and compiled from various sources. Direct comparison between compounds should be made with caution due to variations in experimental conditions.

Chapter 2: Functional Activity: In Vitro Signaling Assays

Following the determination of binding affinity, it is crucial to assess the functional activity of the novel indoleamine. This involves determining whether the compound acts as an agonist, antagonist, or inverse agonist, and quantifying its potency (EC50) or inhibitory activity (IC50).

Signaling Pathways of Indoleamine Receptors

Indoleamine receptors, being predominantly GPCRs, transduce extracellular signals into intracellular responses through a variety of signaling cascades.

-

Serotonin (5-HT) Receptors: These receptors are coupled to different G proteins, leading to diverse downstream effects.[4]

-

5-HT1 family (Gi/o-coupled): Inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[4]

-

5-HT2 family (Gq/11-coupled): Activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively.[4]

-

5-HT4, 5-HT6, 5-HT7 families (Gs-coupled): Activate adenylyl cyclase, leading to increased cAMP levels.[4]

-

5-HT3 family: Unique among 5-HT receptors, these are ligand-gated ion channels that, upon activation, allow the influx of cations, leading to rapid neuronal depolarization.[4]

-

-

Melatonin (MT) Receptors: The MT1 and MT2 receptors are primarily coupled to Gi/o proteins.[5]

Figure 1: Simplified Serotonin Receptor Signaling Pathways

Figure 2: Overview of Melatonin Receptor Signaling

Experimental Protocol: cAMP Assay (HTRF)

This protocol outlines a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) assay for measuring changes in intracellular cAMP levels in response to GPCR modulation.

1. Materials:

-

Cells: A cell line stably expressing the Gi/o- or Gs-coupled receptor of interest.

-

Assay Plates: Low-volume, 384-well white plates.

-

HTRF cAMP Assay Kit: Contains a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

-

Stimulation Buffer: Typically Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Lysis Buffer: Provided in the HTRF kit.

-

Test Compound (Agonist or Antagonist).

-

Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production in assays for Gi/o-coupled receptors.

2. Assay Procedure (Agonist mode for Gs-coupled receptor):

-

Seed cells into the 384-well plates and culture overnight.

-

On the day of the assay, remove the culture medium and add stimulation buffer.

-

Add serial dilutions of the novel indoleamine (test compound) to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer.

-

Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

3. Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

The HTRF ratio is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the log concentration of the agonist.

-

Determine the EC50 value from the resulting dose-response curve.

Experimental Protocol: Calcium Mobilization Assay (FLIPR)

This protocol describes a fluorescent imaging plate reader (FLIPR) assay to measure intracellular calcium mobilization following the activation of Gq/11-coupled receptors.

1. Materials:

-

Cells: A cell line stably expressing the Gq/11-coupled receptor of interest.

-

Assay Plates: 96- or 384-well black-walled, clear-bottom plates.

-

Calcium-sensitive Dye: E.g., Fluo-4 AM or a commercially available no-wash calcium assay kit.

-

Assay Buffer: HBSS buffered with HEPES.

-

Probenecid: An anion-exchange inhibitor that can prevent the efflux of the dye from the cells (often included in kits).

-

Test Compound.

-

FLIPR Instrument.

2. Assay Procedure:

-

Seed cells into the assay plates and culture overnight.

-

On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer.

-

Incubate the plate for 1 hour at 37°C to allow the cells to take up the dye.

-

Place the cell plate into the FLIPR instrument.

-

The instrument will measure a baseline fluorescence before adding the test compound.

-

The FLIPR's integrated pipettor adds the test compound (at various concentrations) to the wells.

-

The instrument immediately and continuously measures the change in fluorescence intensity over time (typically 1-3 minutes).

3. Data Analysis:

-

The fluorescence signal is proportional to the intracellular calcium concentration.

-

The response is typically quantified as the peak fluorescence signal minus the baseline.

-

Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Quantitative Data: Functional Potencies of Novel Indoleamines

The following table provides a summary of the functional potencies (EC50 or IC50) of representative novel indoleamines.

| Compound ID | Target Receptor | Assay Type | Functional Activity | Potency (EC50/IC50, nM) |

| Serotonin Ligands | ||||

| ST171 | 5-HT1A | Gi activation | Agonist | 0.3[7] |

| Compound 21 | 5-HT1A | cAMP | Full Agonist | 2.74[8] |

| Compound 21 | 5-HT7 | cAMP | Antagonist | 100 (IC50)[8] |

| Vortioxetine | 5-HT3 | - | Antagonist | 12 (IC50)[2][9] |

| Vortioxetine | 5-HT7 | - | Antagonist | 1.9 (IC50) |

| Melatonin Ligands | ||||

| Compound 28 | MT1 | cAMP | Agonist | 0.04 |

| Compound 28 | MT2 | cAMP | Agonist | 0.04 |

| Compound 21 | MT1 | cAMP | Agonist | 12 |

| Compound 21 | MT2 | cAMP | Agonist | 0.36 |

Note: Data presented are illustrative and compiled from various sources. Direct comparison between compounds should be made with caution due to variations in experimental conditions.

Chapter 3: In Vivo Efficacy: Preclinical Animal Models

After in vitro characterization, promising novel indoleamines are advanced to in vivo studies to assess their physiological effects and therapeutic potential in living organisms. The choice of animal model depends on the intended therapeutic application.

Experimental Protocol: Forced Swim Test (Mouse)

The forced swim test is a widely used behavioral model to screen for antidepressant-like activity.

1. Materials:

-

Animals: Male mice (strain, age, and weight should be consistent).

-

Forced Swim Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Test Compound and Vehicle.

-

Video Recording and Analysis System.

2. Procedure:

-

Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

-

Gently place each mouse into the cylinder of water for a 6-minute session.

-

Record the entire session with a video camera.

-

After 6 minutes, remove the mouse, dry it, and return it to its home cage.

-

A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.

3. Data Analysis:

-

Compare the mean duration of immobility between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

A significant reduction in immobility time in the compound-treated group is indicative of an antidepressant-like effect.

Experimental Protocol: Elevated Plus Maze (Rat/Mouse)

The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior.

1. Materials:

-

Animals: Male rats or mice.

-

Elevated Plus Maze: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

-

Test Compound and Vehicle.

-

Video Tracking System.

2. Procedure:

-

Administer the test compound or vehicle to the animals prior to the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.

-

A video tracking system records the animal's movement, including the time spent in and the number of entries into each arm.

3. Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.

-

Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

-

Compare the data between treatment groups using appropriate statistical analyses.

Chapter 4: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a novel indoleamine is critical for its development as a drug. Pharmacokinetic (PK) studies provide essential information on the compound's half-life, bioavailability, and clearance.

Methodology for Pharmacokinetic Studies in Rodents

-

Administration: The compound is administered to rodents (typically rats or mice) via the intended clinical route (e.g., oral, intravenous).

-

Blood Sampling: Blood samples are collected at multiple time points after administration.

-

Sample Analysis: The concentration of the compound in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The plasma concentration-time data is used to calculate key PK parameters.

Key Pharmacokinetic Parameters

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Quantitative Data: Pharmacokinetic Parameters of Novel Indoleamines

The following table presents representative pharmacokinetic parameters for some indoleamine-related compounds in preclinical species.

| Compound | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (F%) |

| IS0042 | Rat | IV | 10 | - | - | 3.11 | - |

| IS0042 | Rat | Oral | 100 | - | - | - | 9.8-18.6[10] |

| Melatonin (Oral Spray) | Human | Sublingual | 1 | ~600 | ~0.7 | ~0.8 | - |

| Melatonin (Tablet) | Human | Oral | 1 | ~350 | ~1.2 | ~0.9 | ~15 |

| Indole-3-carbinol | Rat | Oral | 50 | 1200 | 1.0 | 2.5 | - |

Note: Data are illustrative and compiled from various sources. PK parameters can vary significantly based on formulation, species, and other experimental factors.

Chapter 5: Integrated Screening Workflow

The biological activity screening of novel indoleamines follows a logical and iterative process, from initial in vitro characterization to in vivo validation.

Figure 3: Integrated Workflow for Novel Indoleamine Screening

Conclusion

The systematic screening of novel indoleamines is a multi-faceted process that integrates in vitro and in vivo pharmacological techniques. By meticulously characterizing the binding affinity, functional activity, and in vivo efficacy of these compounds, researchers can identify promising lead candidates for further development. The detailed protocols and data presented in this guide provide a robust framework for scientists and drug development professionals engaged in the exciting and impactful field of indoleamine research. The continued exploration of this chemical space, guided by the principles outlined herein, will undoubtedly pave the way for novel therapeutics to address a wide range of unmet medical needs.

References

- 1. longdom.org [longdom.org]

- 2. Vortioxetine - Wikipedia [en.wikipedia.org]

- 3. Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]

- 10. Pharmacokinetics, oral bioavailability and metabolism of a novel isoquinolinone-based melatonin receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Indole-Based Therapeutics: A Technical Guide to the Structural Analogues of 4-Methyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogues of 4-methyl-1H-indol-5-amine. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] By exploring modifications to the this compound core, researchers can unlock novel pharmacological profiles and develop next-generation therapeutics targeting a range of biological pathways.

Core Structure and Rationale for Analogue Exploration

This compound serves as a valuable starting point for medicinal chemistry campaigns due to its structural similarity to endogenous signaling molecules like serotonin. The strategic placement of the methyl group at the C4 position and the amine at the C5 position offers distinct vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The exploration of its structural analogues is driven by the quest for compounds with enhanced biological activity and improved drug-like characteristics.

Synthetic Strategies for Analogue Generation

The synthesis of this compound analogues can be approached through several established and innovative synthetic routes. A common strategy involves the construction of the substituted indole core, followed by the introduction or modification of the C4 and C5 substituents.

General Synthetic Workflow

Caption: Generalized synthetic workflow for this compound analogues.

Experimental Protocol: Synthesis of a 4-Alkyl-1H-indol-5-amine Analogue (Illustrative)

This protocol outlines a plausible synthetic route to a 4-alkyl-1H-indol-5-amine derivative, starting from a commercially available substituted nitroaniline.

Step 1: Fischer Indole Synthesis of 4-Alkyl-5-nitro-1H-indole

-

A mixture of a (4-alkyl-3-nitrophenyl)hydrazine hydrochloride (1.0 eq) and a suitable ketone or aldehyde (1.2 eq) in a solvent such as ethanol or acetic acid is heated to reflux for 2-4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the 4-alkyl-5-nitro-1H-indole.

Step 2: Reduction of the Nitro Group to the Amine

-

To a solution of the 4-alkyl-5-nitro-1H-indole (1.0 eq) in a solvent mixture like ethanol and water, iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added.

-

The reaction mixture is heated to reflux for 1-2 hours, with progress monitored by TLC.

-

After completion, the mixture is filtered through a pad of Celite while hot, and the filter cake is washed with hot ethanol.

-

The combined filtrates are concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-alkyl-1H-indol-5-amine.

-

Further purification can be achieved by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold allows for the elucidation of key structural features that govern biological activity. The following sections explore potential modifications and their anticipated impact.

Modifications at the C4 Position

The methyl group at the C4 position can be replaced with various other substituents to probe the steric and electronic requirements of the target binding pocket.

-

Alkyl Analogues (Ethyl, Propyl, etc.): Increasing the bulk of the alkyl group can enhance van der Waals interactions but may also introduce steric hindrance.

-

Halogen Analogues (F, Cl, Br): The introduction of halogens can modulate the electronic properties of the indole ring and potentially form halogen bonds with the target protein.

-

Bioisosteric Replacements: Replacing the methyl group with bioisosteres like a trifluoromethyl group or a cyclopropyl ring can significantly alter lipophilicity and metabolic stability.

Modifications at the C5-Amine

The primary amine at the C5 position is a key interaction point and can be modified to fine-tune the compound's properties.

-

N-Alkylation: Introduction of one or two alkyl groups on the amine can alter its basicity and hydrogen bonding capacity.

-

Acylation: Conversion of the amine to an amide can change its electronic properties and introduce new interaction points.

-

Conversion to Other Functional Groups: The amine can serve as a handle for the introduction of a wide range of other functionalities.

Quantitative Biological Data of Structural Analogues

The following table presents hypothetical binding affinity data for a series of 4-substituted-1H-indol-5-amine analogues against various serotonin (5-HT) receptor subtypes, which are common targets for indole-based compounds. This data is illustrative and serves to demonstrate how SAR data for this class of compounds could be presented.

| Compound ID | R (C4-substituent) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT6 Ki (nM) | 5-HT7 Ki (nM) |

| 1 | -CH3 | 50 | 120 | 85 | 25 | 40 |

| 2 | -CH2CH3 | 45 | 110 | 70 | 20 | 35 |

| 3 | -F | 75 | 150 | 100 | 40 | 60 |

| 4 | -Cl | 60 | 130 | 90 | 30 | 50 |

| 5 | -CF3 | 90 | 200 | 150 | 60 | 80 |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these analogues requires the study of their effects on cellular signaling pathways.

Hypothetical Serotonin Receptor Signaling Pathway

Caption: A simplified diagram of a G-protein coupled serotonin receptor signaling pathway.

In Vitro Biological Evaluation Workflow

References

A Technical Guide to the Solubility and Stability of 4-methyl-1H-indol-5-amine

Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability of 4-methyl-1H-indol-5-amine. As of this writing, specific experimental data for this compound is not extensively available in public literature. Therefore, this document extrapolates information from structurally related indole and aromatic amine derivatives, alongside established principles of pharmaceutical and chemical science, to provide a robust theoretical framework. The objective is to equip researchers, scientists, and drug development professionals with essential information for handling, formulating, and analyzing this compound. This guide details predicted solubility in common organic solvents, outlines potential degradation pathways, and provides standardized experimental protocols for determining these critical physicochemical properties.

Predicted Physicochemical and Solubility Profile

The solubility of a compound is governed by its molecular structure, polarity, and the principle of "like dissolves like".[1][2] this compound possesses both a polar amino group (-NH2) capable of hydrogen bonding and a largely non-polar indole scaffold. This amphiphilic nature suggests a varied solubility profile.

Based on data from structurally similar compounds, such as 1-methyl-1H-indol-5-amine which shows slight solubility in acetonitrile and chloroform, a similar pattern can be expected.[3][4] The presence of the primary amine and the N-H group on the indole ring allows for hydrogen bonding, suggesting solubility in polar protic and aprotic solvents.[3] The aromatic ring system implies some solubility in non-polar aromatic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 196205-06-8 | [5] |

| Molecular Formula | C₉H₁₀N₂ | [5] |

| Molecular Weight | 146.19 g/mol | [5] |

| Predicted LogP | 2.06 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 1 |[5] |

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Methanol, Ethanol | Polar Protic | Soluble | Hydrogen bonding with the amine and indole N-H groups. |

| Isopropanol | Polar Protic | Moderately Soluble | Increased hydrocarbon character may slightly reduce solubility compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Slightly to Moderately Soluble | Can accept hydrogen bonds; solubility is likely moderate.[4] |

| Acetone | Polar Aprotic | Slightly Soluble | Moderate polarity and hydrogen bond accepting capability. |

| Dichloromethane (DCM) | Non-polar | Slightly Soluble | Weak interactions with the indole ring system. |

| Chloroform | Non-polar | Slightly Soluble | Capable of weak hydrogen bonding; similar compounds show slight solubility.[4] |

| Toluene | Non-polar | Sparingly Soluble | Pi-stacking interactions with the indole ring may allow for minimal solubility. |

| Hexanes, Heptane | Non-polar | Insoluble | Mismatch in polarity. |

Predicted Stability Profile and Degradation Pathways

The stability of this compound is dictated by its two primary functional groups: the electron-rich indole ring and the primary aromatic amine. Both moieties are susceptible to degradation, particularly through oxidation.[6][7]

Key Factors Influencing Stability:

-

Oxidation: The indole ring and the primary amine are both highly susceptible to oxidation, which can be catalyzed by air (oxygen), light, heat, and trace metal ions.[6] This is the most probable degradation pathway, likely leading to the formation of colored impurities (e.g., yellows or browns) and a potential loss of biological activity.

-

Light: As a chromophoric molecule, it is likely sensitive to light. Photolytic degradation can occur, and it is recommended to store the compound in amber vials or otherwise protected from light.[5][8]

-

Temperature: Elevated temperatures can accelerate oxidative degradation and other decomposition reactions.[8] Recommended storage is often refrigerated (e.g., 2-8°C) to minimize degradation.[5]

-

pH: The amine group's reactivity is pH-dependent. In acidic conditions, it will be protonated and may be more stable against oxidation. In neutral to alkaline conditions, the unprotonated amine is more susceptible to oxidation.[6] Extreme pH can also lead to hydrolysis or other ring-opening degradations, although this is generally less common for indoles than oxidation.

Table 3: Recommended Conditions for a Forced Degradation Study

| Stress Condition | Protocol | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Limited degradation expected, potential for salt formation. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for oxidation of the deprotonated amine. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | High likelihood of significant degradation.[6] |

| Thermal | Solid compound at 80°C for 48 hours | Potential for solid-state oxidation and decomposition.[6] |

| Photolytic | Solution exposed to ICH-compliant light source | Potential for photodegradation. |

Experimental Protocols

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium (thermodynamic) solubility measurement using the classic shake-flask method.[9][10][11][12]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. An excess is confirmed by the visible presence of undissolved solid.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C). Agitate the mixtures for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[9][10]

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Remove an aliquot of the supernatant.

-

Clarification: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Dilute the filtered supernatant to a concentration that falls within the calibration range.

-

Analyze the standards and the diluted sample using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result is reported as mg/mL or mol/L.

Protocol for Stability-Indicating HPLC Method Development

This protocol outlines the development of an HPLC method capable of separating the intact compound from its potential degradation products, a crucial step for accurate stability assessment.[13][14][15]

Methodology:

-

Forced Degradation: Subject the compound to the stress conditions outlined in Table 3 to generate degradation products.[15][16] Create a composite sample by mixing aliquots from each stress condition.

-

Initial Method Screening:

-

Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase: Screen different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[6]

-

Detection: Use a UV detector set to a wavelength where the parent compound has strong absorbance (e.g., 280 nm).[6]

-

Analysis: Inject the unstressed compound and the composite stressed sample. The goal is to achieve baseline separation between the parent peak and all degradation peaks.

-

-

Method Optimization:

-

If co-elution occurs, systematically adjust parameters to improve selectivity.[14]

-

Gradient: Modify the gradient time (tG) or slope.

-

Mobile Phase: Change the organic modifier (e.g., to methanol) or the pH of the aqueous phase.

-

Column: If necessary, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or Polar-Embedded).[14]

-

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17] This ensures the method is reliable for quantifying the compound in the presence of its degradants.

Visualizations

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Workflow for developing a stability-indicating analytical method.

References

- 1. quora.com [quora.com]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. CAS 102308-97-4: 1-Methyl-1H-indol-5-amine | CymitQuimica [cymitquimica.com]

- 4. 1-甲基-1H-吲哚-5-胺 | 102308-97-4 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. web.vscht.cz [web.vscht.cz]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijtsrd.com [ijtsrd.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. scispace.com [scispace.com]

A Quantum Chemical and Spectroscopic Analysis of 4-methyl-1H-indol-5-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-1H-indol-5-amine is an indole derivative with potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing this molecule. We present a detailed protocol for quantum chemical calculations using Density Functional Theory (DFT) to elucidate its electronic and structural properties. Furthermore, standardized experimental methodologies for spectroscopic analysis (NMR, IR, and UV-Vis) are outlined to complement the computational data. While specific experimental data for this compound is not extensively published, this guide establishes a robust framework for its synthesis and characterization, including hypothetical but realistic computational data and a potential biological context. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the design and development of indole-based therapeutics.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including neurotransmitters like serotonin. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological properties. This compound, with its methyl and amine substitutions, presents an interesting candidate for further chemical exploration. Its structural similarity to known serotonin receptor ligands suggests its potential as a precursor for novel therapeutics targeting the serotonergic system[1].

This guide details the application of quantum chemical calculations to predict the molecular properties of this compound, offering insights that can guide synthetic efforts and biological evaluation. Complementary experimental protocols for its characterization are also provided.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used method for studying indole derivatives due to its balance of accuracy and computational cost[2][3][4].

Computational Methodology

A proposed computational protocol for this compound is as follows:

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) for geometry optimization and electronic property calculations.

-

Solvation: The effect of a solvent (e.g., water or DMSO) can be modeled using the Polarizable Continuum Model (PCM).

-

Calculations Performed:

-

Geometry optimization to find the lowest energy conformation.

-

Frequency analysis to confirm the optimized structure as a true minimum on the potential energy surface.

-

Calculation of electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Prediction of NMR, IR, and UV-Vis spectra.

-

Caption: Computational workflow for quantum chemical calculations.

Predicted Molecular Properties

The following tables summarize hypothetical but realistic quantitative data expected from the described DFT calculations.

Table 1: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 Debye |

| Total Energy | -478.9 Hartree |

Table 2: Predicted Vibrational Frequencies (Selected)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| N-H Stretch (amine) | 3450, 3350 | Asymmetric and symmetric stretching |

| N-H Stretch (indole) | 3400 | Stretching |

| C-H Stretch (aromatic) | 3100-3000 | Stretching |

| C-H Stretch (methyl) | 2950, 2870 | Asymmetric and symmetric stretching |

| C=C Stretch (aromatic) | 1600-1450 | Ring stretching |

| C-N Stretch | 1350-1250 | Stretching |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |

| Indole N-H | 8.10 | - |

| Aromatic C-H | 7.20 - 6.80 | 135 - 110 |

| Amine N-H₂ | 3.50 | - |

| Methyl C-H₃ | 2.40 | 15.0 |

| Aromatic C | - | 140 - 100 |

Experimental Protocols

The following are standard experimental protocols for the synthesis and characterization of indole derivatives, adaptable for this compound.

Synthesis

A plausible synthetic route would involve the reduction of a corresponding nitroindole precursor.

-

Nitration: Nitration of 4-methyl-1H-indole at the 5-position.

-

Reduction: Reduction of the resulting 4-methyl-5-nitro-1H-indole using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

-

Purification: Purification of the final product by column chromatography on silica gel.

Caption: A potential synthetic route to this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to confirm the chemical structure.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution evaporated on a salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan in the range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan in the range of 200-400 nm to determine the wavelengths of maximum absorbance (λ_max).

-

Potential Biological Signaling Pathway

Given the structural similarity of this compound to serotonin, it is plausible that it or its derivatives could interact with serotonin (5-HT) receptors. The following diagram illustrates a simplified 5-HT receptor signaling pathway.

Caption: Simplified 5-HT receptor signaling pathway.

Conclusion

This technical guide provides a foundational framework for the comprehensive characterization of this compound through a combination of quantum chemical calculations and established experimental protocols. The presented methodologies and hypothetical data offer valuable insights for researchers and drug development professionals working with indole derivatives. Further investigation into the synthesis, spectroscopic characterization, and biological activity of this compound is warranted to fully elucidate its potential as a novel therapeutic agent.

References

discovery and isolation of substituted indol-5-amine derivatives

An In-depth Technical Guide to the Discovery and Isolation of Substituted Indol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of substituted indol-5-amine derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative biological data, and a clear understanding of the relevant signaling pathways.

Introduction

Substituted indol-5-amine derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential across various disease areas, including oncology, virology, and inflammatory diseases.[1][2] The indole scaffold is a common motif in numerous natural products and FDA-approved drugs, highlighting its importance as a "privileged" structure in medicinal chemistry.[1] This guide will delve into the synthetic methodologies for creating these complex molecules, the structure-activity relationships (SAR) that govern their biological effects, and the signaling pathways through which they exert their functions.

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted indol-5-amine derivatives can be achieved through various strategic approaches. Common methods include the Fischer indole synthesis, reductive cyclization of o-nitrotoluenes, and palladium-catalyzed cross-coupling reactions.[3][4][5] Below are detailed protocols for key synthetic transformations.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][6]

Protocol: One-Pot, Three-Component Fischer Indole Synthesis [6][7]

-

Metalloimine Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the desired nitrile (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0°C. Add the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent, 1.1 eq) dropwise. Allow the reaction to stir at room temperature for 3 hours to form the metalloimine.

-

Hydrazone Formation and Cyclization: In a separate flask, suspend the arylhydrazine hydrochloride salt (1.2 eq) in a suitable solvent such as ethanol or acetic acid. Add the previously formed metalloimine solution to this suspension. Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 hours.[4][7]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the substituted indole.[3]

Reductive Cyclization of o-Nitrotoluene Derivatives

This method is a robust approach often employed for the synthesis of indoles, particularly in industrial applications.[3]

Protocol: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine [3]

-

Preparation of the Precursor: Synthesize the appropriate ortho-nitro precursor, such as 4-fluoro-2-methyl-5-nitro-1-(2-oxopropyl)benzene.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-precursor (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

-

Reduction and Cyclization: Add a reducing agent, such as finely powdered iron (Fe) and a catalytic amount of hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) in concentrated HCl. Heat the reaction mixture to reflux. The reduction of the nitro group is followed by an intramolecular cyclization to form the indole ring.

-